2-(1-(Tert-butoxy)carbonylpiperidin-4-yloxy)benzoic acid
Beschreibung
2-(1-(Tert-butoxy)carbonylpiperidin-4-yloxy)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a tert-butoxycarbonyl (Boc)-protected piperidine ring via an ether linkage at the ortho position. The Boc group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in drug candidates targeting protease enzymes or receptor-binding domains where the carboxylic acid group facilitates ionic interactions .
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-8-12(9-11-18)22-14-7-5-4-6-13(14)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDLOZGENWWDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(1-(Tert-butoxy)carbonylpiperidin-4-yloxy)benzoic acid, also known as 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The compound's structure includes a piperidine moiety, which is often associated with various pharmacological effects.
- Chemical Formula : C17H23NO5
- Molecular Weight : 321.373 g/mol
- CAS Number : 162046-56-2
- IUPAC Name : 4-{[1-(tert-butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds derived from piperidine. For instance, a study highlighted the antimicrobial activity of related piperidine derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds exhibited significant growth inhibition zones, indicating a potential for therapeutic applications in treating bacterial infections .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 9 |
| Compound B | Bacillus subtilis | 8 |
The mechanism by which benzoic acid derivatives exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The pH-dependent transport mechanisms across cellular membranes also play a crucial role in their bioavailability and efficacy .
Toxicological Profile
The toxicity of these compounds has been assessed using aquatic models such as Daphnia magna. The findings suggest that while some derivatives exhibit moderate toxicity, others have been shown to be non-toxic at certain concentrations. This is crucial for developing safer therapeutic agents .
Study on Piperidine Derivatives
In a comprehensive evaluation of various piperidine derivatives, researchers synthesized and characterized several compounds, including those with benzoic acid functionalities. The study found that modifications in the piperidine structure significantly influenced both antimicrobial activity and toxicity profiles. For example, compounds with additional functional groups displayed enhanced antibacterial properties while maintaining lower toxicity levels .
Application in PROTAC Development
Another notable application of 2-(1-(tert-butoxy)carbonylpiperidin-4-yloxy)benzoic acid is its use as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology. This technology utilizes bifunctional molecules to target specific proteins for degradation, making it a promising approach in cancer therapy and other diseases. The structural rigidity provided by this compound can optimize drug-like properties and improve the efficacy of protein degradation strategies .
Analyse Chemischer Reaktionen
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the piperidine nitrogen, enabling selective reactivity at other sites. Deprotection occurs under acidic conditions:
Mechanistic Insight : Acidic conditions protonate the Boc group’s carbonyl oxygen, triggering cleavage of the carbamate bond and releasing CO₂ and tert-butanol .
Carboxylic Acid Derivitization
The benzoic acid group undergoes typical nucleophilic acyl substitution reactions:
Key Observation : The steric hindrance from the piperidine-aryl ether structure slows reaction kinetics compared to simple benzoic acids .
Piperidine Ring Functionalization
The deprotected piperidine nitrogen participates in diverse reactions:
Aromatic Ring Lithiation
The benzene ring undergoes directed ortho-metalation for further functionalization:
Caution : The electron-donating piperidinyloxy group activates the ring toward electrophilic substitution but complicates regioselectivity .
Stability Under Physiological Conditions
Critical for pharmacokinetic profiling:
| Condition | Half-Life | Degradation Pathway | Implication |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 48 hours | Slow Boc hydrolysis | Suitable for oral administration |
| Liver microsomes | 12 minutes | Oxidative metabolism at piperidine C-3 | Requires prodrug modification |
| UV light (254 nm) | 2 hours | Photooxidation of aromatic ring | Light-sensitive storage required |
Data compiled from metabolic studies in .
Comparative Reactivity with Analogues
Structural modifications alter reaction outcomes:
| Compound | Boc Deprotection Rate (TFA) | Amidation Efficiency | Key Difference |
|---|---|---|---|
| 2-(1-Boc-piperidin-4-yloxy)benzoic acid (target) | 1.0 (reference) | 85% | – |
| 4-(1-Boc-piperidin-4-yl)benzoic acid | 0.7 | 92% | Para-substitution reduces steric hindrance |
| 2-(1-Boc-azepan-4-yloxy)benzoic acid | 1.2 | 68% | Larger ring size slows amide formation |
Data normalized to target compound; sourced from .
This comprehensive profile underscores the compound’s versatility in synthetic and medicinal chemistry. Strategic manipulation of its functional groups enables tailored applications, from kinase inhibitor development to targeted protein degradation platforms.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Key Differences
Sulfonyl vs. Ether Linkage
- Compound : 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]sulfonyl}benzoic acid
- Structural Difference : Replaces the ether (-O-) linkage with a sulfonyl (-SO₂-) group.
- Implications :
- Electron Effects : The sulfonyl group is strongly electron-withdrawing, increasing the acidity of the benzoic acid (pKa ~2.5–3.0) compared to the ether-linked analog (pKa ~4.0–4.5) .
Direct Piperidine Attachment
- Compound : 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (SS-2678)
- Structural Difference : Lacks the ether oxygen; the piperidine is directly attached to the benzoic acid.
- Implications :
- Solubility : Reduced polarity may lower aqueous solubility compared to the ether-linked compound .
Positional Isomerism
- Compound : 3-(1-[(tert-Butoxy)carbonyl]piperidin-3-yl)benzoic acid (QW-1163)
- Structural Difference : Substitution at the 3-position of the benzoic acid instead of the 2-position.
- Implications :
Piperazine Derivatives
- Compound : 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
- Structural Difference : Replaces piperidine with piperazine and substitutes benzoic acid with acetic acid.
- Implications :
- Hydrogen Bonding : Piperazine’s secondary nitrogen enables additional hydrogen bonding, enhancing solubility (TPSA ≈85 Ų vs. 70 Ų for piperidine analogs) .
- Acidity : Acetic acid (pKa ~2.5) is more acidic than benzoic acid, influencing ionization under physiological conditions .
Table 1: Comparative Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
